2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a heterocyclic compound that combines the structural features of piperazine and benzoxazole. These types of compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have similar biological activities.
2-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile: These compounds are explored for their antiviral properties.
Uniqueness
2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to its specific structural features, which combine the properties of piperazine and benzoxazole. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-[4-(oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-6-16-15(5-1)18-17(22-16)20-9-7-19(8-10-20)12-14-4-3-11-21-13-14/h1-2,5-6,14H,3-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMSBQEYOXKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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